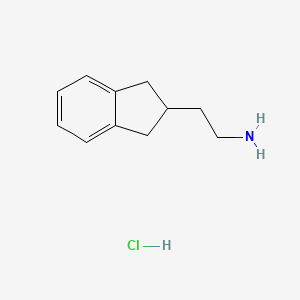

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride

CAS No.: 1803570-92-4

Cat. No.: VC2864350

Molecular Formula: C11H16ClN

Molecular Weight: 197.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803570-92-4 |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.7 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H |

| Standard InChI Key | HJFSCCGGNNBQQA-UHFFFAOYSA-N |

| SMILES | C1C(CC2=CC=CC=C21)CCN.Cl |

| Canonical SMILES | C1C(CC2=CC=CC=C21)CCN.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is a well-defined chemical entity with established registry information in chemical databases. This section presents the primary identifiers and nomenclature associated with this compound.

| Parameter | Information |

|---|---|

| CAS Number | 1803570-92-4 |

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.7 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H |

| Standard InChIKey | HJFSCCGGNNBQQA-UHFFFAOYSA-N |

| SMILES | C1C(CC2=CC=CC=C21)CCN.Cl |

| Canonical SMILES | C1C(CC2=CC=CC=C21)CCN.Cl |

| PubChem Compound ID | 70023036 |

The compound is registered in multiple chemical databases, providing researchers with standardized identifiers that facilitate cross-referencing across scientific literature and chemical repositories. The Standard InChI and InChIKey serve as unique identifiers that encode the compound's structural information in a machine-readable format, enabling efficient computational analysis and database searching.

Physical and Chemical Properties

General Properties

The compound's solubility profile likely follows patterns typical of amine hydrochlorides, with enhanced solubility in polar protic solvents such as water, methanol, and ethanol compared to its free base. The hydrochloride salt formation significantly alters the compound's physicochemical properties compared to the free base, particularly improving water solubility while reducing lipophilicity.

Reactivity and Stability

As an amine hydrochloride, 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride is expected to exhibit chemical behavior characteristic of this class of compounds. The primary amine functional group, though partially neutralized as the hydrochloride salt, can participate in numerous chemical reactions including:

-

Nucleophilic substitution reactions

-

Acylation and alkylation processes

-

Condensation reactions with aldehydes or ketones

-

Formation of amides, imines, and related derivatives

The hydrochloride salt formation typically enhances stability compared to the free base, particularly regarding oxidation and hydrolysis processes. This improved stability facilitates storage, handling, and formulation in various research contexts.

Applications and Research Interest

Chemical Research Applications

Beyond pharmaceutical applications, 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride may serve as:

-

A building block for more complex chemical structures

-

An intermediate in the synthesis of other bioactive compounds

-

A standard or reference compound for analytical methods development

-

A model compound for studying structure-activity relationships

The compound's well-defined structure makes it valuable for fundamental research in organic chemistry, medicinal chemistry, and related fields.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride exist, with varying substitution patterns on the indene core or modifications to the ethanamine side chain. One notable structural isomer is 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, which differs in the position of the ethanamine chain (1-position versus 2-position) .

This positional isomer (2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine) has been more extensively documented in chemical databases such as PubChem (CID 15011362) and has additional recorded synonyms including:

The difference in substitution position likely results in distinct three-dimensional conformations, potentially leading to different biological activities and chemical properties between these isomers.

Indene Derivatives in Research

Indene-based compounds have attracted significant research interest across multiple disciplines. Related compounds like 2,3-dihydro-1H-indenes-1-amine and its derivatives have been the subject of patent literature describing improved preparation methods .

For instance, patent CN101062897A details "an improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof" . While this patent focuses on the 1-position substituted analog rather than the 2-position compound that is the subject of this review, the synthetic methodologies and characterization approaches may provide valuable insights for researchers working with 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride.

The patent describes multi-step synthesis approaches including oxime reduction using alumino nickel catalysts under controlled temperature conditions, highlighting the importance of precise reaction parameters in the preparation of indene-based amines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume